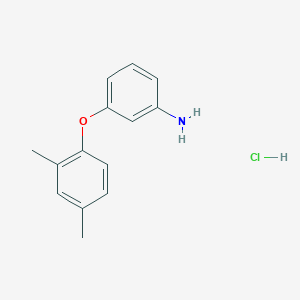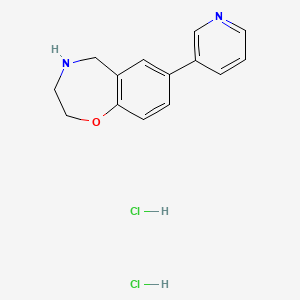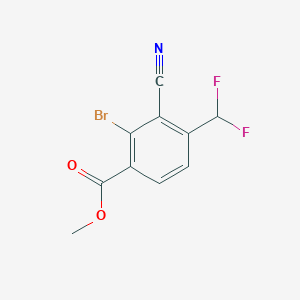
Methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate
描述
Methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate: is a fluorinated aromatic compound characterized by the presence of bromo, cyano, and difluoromethyl groups on the benzene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation: The compound can be synthesized by halogenating a suitable precursor, followed by cyanation. For example, starting with 2-bromo-4-(difluoromethyl)benzoic acid, the cyano group can be introduced using reagents like cyanogen bromide.
Difluoromethylation: Difluoromethylation can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Methylation: The final step involves methylation of the carboxylic acid group using reagents like methanol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production typically involves large-scale halogenation, cyanation, and methylation reactions under optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the cyano group to carboxylic acids or amides.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the bromo position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Strong nucleophiles like sodium amide (NaNH2) in liquid ammonia.
Major Products Formed:
Oxidation: 2-bromo-3-cyano-4-(difluoromethyl)benzoic acid or its derivatives.
Reduction: 2-bromo-3-cyano-4-(difluoromethyl)benzylamine.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the effects of fluorination on biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties conferred by the fluorine atoms.
作用机制
The compound exerts its effects through interactions with molecular targets that are sensitive to fluorine substitution. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound towards these targets. The exact mechanism depends on the specific application and the molecular pathway involved.
相似化合物的比较
Methyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate
Methyl 2-bromo-3-cyano-4-(fluoromethyl)benzoate
Methyl 2-bromo-3-cyano-4-(chloromethyl)benzoate
Uniqueness: Methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate stands out due to its specific difluoromethyl group, which imparts unique chemical and physical properties compared to its trifluoromethyl and monofluoromethyl counterparts. The difluoromethyl group offers a balance between reactivity and stability, making it particularly useful in certain chemical syntheses and applications.
属性
IUPAC Name |
methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)6-3-2-5(9(12)13)7(4-14)8(6)11/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPFJAUAWGVUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


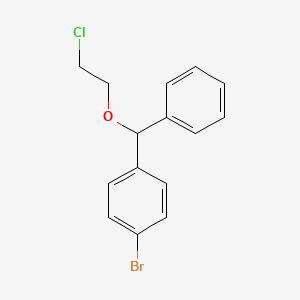
![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1449373.png)
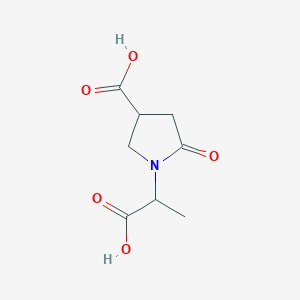
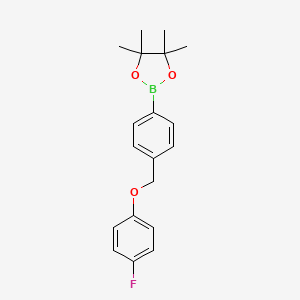
![1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1449379.png)
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1449380.png)
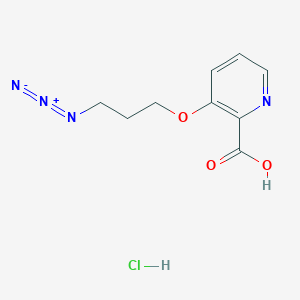
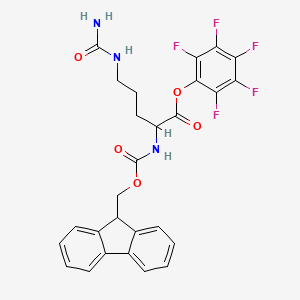
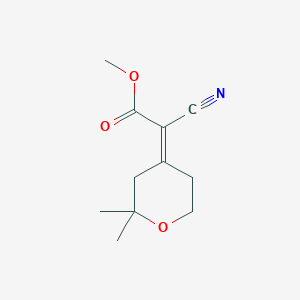
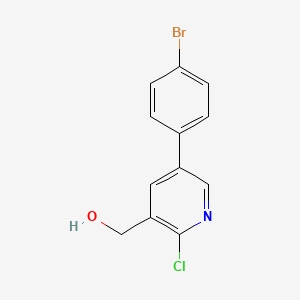
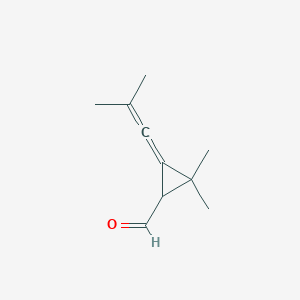
![[(3-Bromo-5-nitrophenyl)methyl]dimethylamine](/img/structure/B1449392.png)
